molecular formula C15H17BrN2O B5100812 6-bromo-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one

6-bromo-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one

Cat. No.: B5100812
M. Wt: 321.21 g/mol
InChI Key: MHUDYDZAPOYHNU-UHFFFAOYSA-N
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Description

6-bromo-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and a pyrrolidin-1-ylmethyl group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and bromine.

    Bromination: The 2-methylquinoline undergoes bromination at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Pyrrolidinylmethylation: The brominated intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine and formaldehyde to introduce the pyrrolidin-1-ylmethyl group at the 3rd position.

    Oxidation: Finally, the compound is oxidized to form the quinolin-4-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while substitution reactions can introduce various functional groups at the 6th position.

Scientific Research Applications

6-bromo-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the intended application.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: A precursor in the synthesis of the target compound.

    6-bromo-2-methylquinoline: An intermediate in the synthetic route.

    3-(pyrrolidin-1-ylmethyl)-2-methylquinoline: A related compound with similar structural features.

Uniqueness

6-bromo-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one is unique due to the specific combination of substituents on the quinoline ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-bromo-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c1-10-13(9-18-6-2-3-7-18)15(19)12-8-11(16)4-5-14(12)17-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUDYDZAPOYHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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